molecular formula C10H21N B13251238 2-(3,5-Dimethylcyclohexyl)ethan-1-amine

2-(3,5-Dimethylcyclohexyl)ethan-1-amine

Cat. No.: B13251238
M. Wt: 155.28 g/mol
InChI Key: KRYLCFVGMGGOKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Dimethylcyclohexyl)ethan-1-amine is an organic compound with the molecular formula C10H21N. It is a derivative of cyclohexane, featuring two methyl groups at the 3 and 5 positions and an ethanamine group at the 1 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylcyclohexyl)ethan-1-amine typically involves the alkylation of cyclohexane derivatives. One common method is the reaction of 3,5-dimethylcyclohexanone with ethylamine under reductive amination conditions. This process involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and crystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylcyclohexyl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3,5-Dimethylcyclohexyl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylcyclohexyl)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-Dimethylcyclohexyl)ethan-1-amine is unique due to the presence of both the dimethylcyclohexyl and ethanamine groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

IUPAC Name

2-(3,5-dimethylcyclohexyl)ethanamine

InChI

InChI=1S/C10H21N/c1-8-5-9(2)7-10(6-8)3-4-11/h8-10H,3-7,11H2,1-2H3

InChI Key

KRYLCFVGMGGOKA-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)CCN)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.